![molecular formula C12H11FN4O3 B136417 N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 140475-22-5](/img/structure/B136417.png)
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as FMISO, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. FMISO is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to detect hypoxia, a condition where the tissues in the body receive an inadequate supply of oxygen.
科学的研究の応用
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential applications in medical imaging. PET imaging using N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can provide valuable information about the oxygenation status of tissues in the body. Hypoxia is a common feature of many diseases, including cancer, and is associated with poor prognosis and resistance to therapy. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging can help in the diagnosis, staging, and treatment planning of hypoxic tumors.
作用機序
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of the nitro group by intracellular enzymes in hypoxic cells, leading to the formation of a reactive intermediate that binds covalently to cellular macromolecules. The binding of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide to cellular macromolecules can be detected by PET imaging, allowing for the visualization of hypoxic regions in the body.
生化学的および生理学的効果
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a relatively stable compound that does not undergo significant metabolism in the body. It is eliminated mainly through renal excretion. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have low toxicity and is well tolerated by patients undergoing PET imaging.
実験室実験の利点と制限
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can be used to detect hypoxia in a wide range of tissues. However, there are some limitations to N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging. The uptake of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can be affected by factors such as blood flow, pH, and temperature, which can lead to false-positive or false-negative results. The interpretation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET images requires expertise in medical imaging and the use of specialized software.
将来の方向性
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has the potential to revolutionize the diagnosis and treatment of hypoxic tumors. However, there are several areas of research that need to be addressed to fully realize its potential. These include the development of new radiopharmaceutical compounds with improved pharmacokinetics and imaging properties, the optimization of imaging protocols, and the validation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging in clinical trials. Additionally, the combination of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging with other imaging modalities and therapies may further enhance its diagnostic and therapeutic capabilities.
合成法
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 4-fluorobenzyl bromide with 2-nitroimidazole followed by the addition of acetic anhydride. The reaction proceeds under basic conditions and yields N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide as a white crystalline solid. The purity of the compound is crucial for its use in PET imaging, and several purification steps are required to obtain a high-quality product.
特性
CAS番号 |
140475-22-5 |
|---|---|
製品名 |
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
分子式 |
C12H11FN4O3 |
分子量 |
278.24 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)7-15-11(18)8-16-6-5-14-12(16)17(19)20/h1-6H,7-8H2,(H,15,18) |
InChIキー |
DABKTULDOCZOAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
正規SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
その他のCAS番号 |
140475-22-5 |
同義語 |
PK 110 PK-110 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



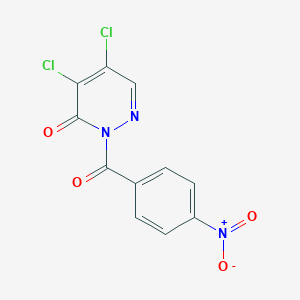
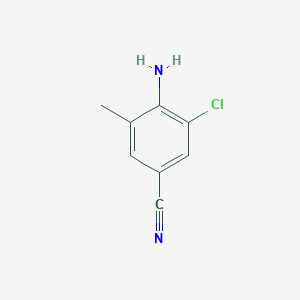
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
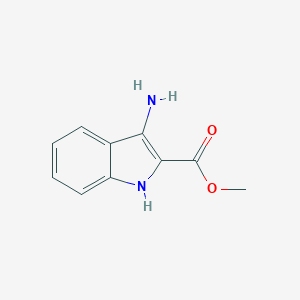
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
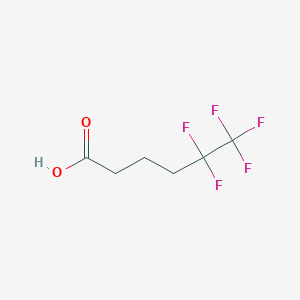
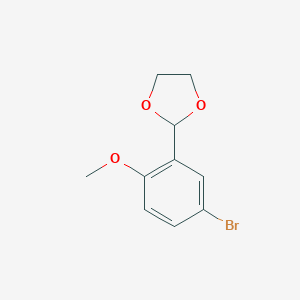
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
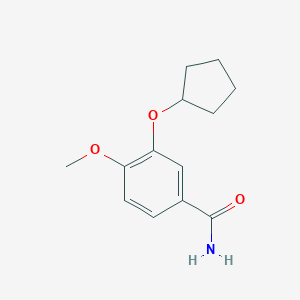
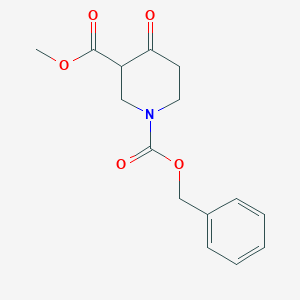
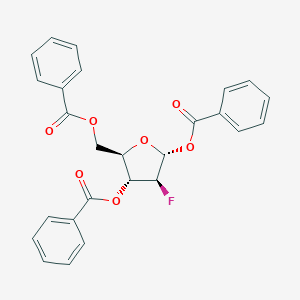
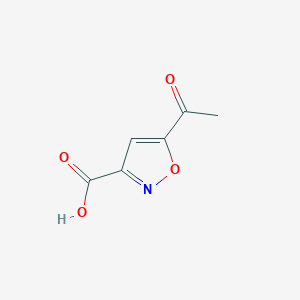
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)